2-(4-fluorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O2S and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) involved the synthesis of pyrazole-acetamide derivatives and their coordination complexes, highlighting the effect of hydrogen bonding on self-assembly processes. These complexes demonstrated significant antioxidant activity, suggesting potential applications in oxidative stress-related research and therapeutic developments Chkirate et al., 2019.
Anti-inflammatory Activity
Research by Sunder and Maleraju (2013) focused on the synthesis of N-(3-chloro-4-flurophenyl) acetamide derivatives, including structural analogs to the compound . These derivatives showed notable anti-inflammatory activity, indicating their potential in the development of anti-inflammatory agents Sunder & Maleraju, 2013.
Anti-Lung Cancer Activity
A study by Hammam et al. (2005) explored the synthesis of fluoro-substituted benzo[b]pyran derivatives, which exhibited anticancer activity against lung cancer cell lines. This suggests a potential application in cancer research and therapy, particularly in targeting lung cancer Hammam et al., 2005.
Potential Antipsychotic Agents
Wise et al. (1987) described the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showing an antipsychotic-like profile in behavioral animal tests. These compounds, including those structurally related to the one , did not interact with dopamine receptors, indicating their potential as novel antipsychotic agents Wise et al., 1987.
Dual Inhibitors for Tyrosine Kinases
Riadi et al. (2021) reported on the synthesis of a quinazolinone-based derivative that acted as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. This compound displayed significant cytotoxic activity against various human cancer cell lines, suggesting its application in cancer treatment strategies Riadi et al., 2021.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-2-7-20-17(25)9-23-18(14-10-26-11-15(14)22-23)21-16(24)8-12-3-5-13(19)6-4-12/h3-6H,2,7-11H2,1H3,(H,20,25)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNLOKZXGSTWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.